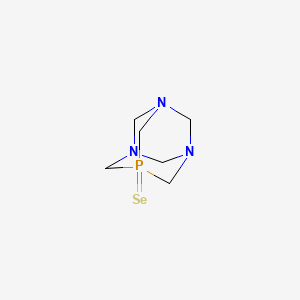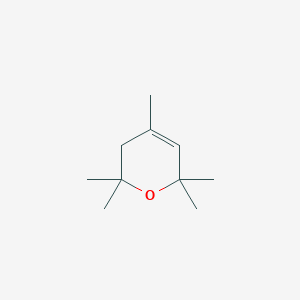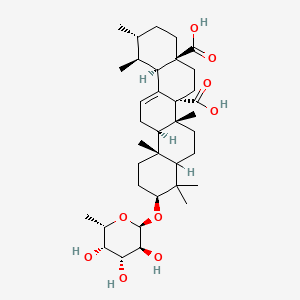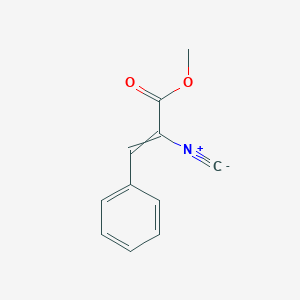
Methyl 2-isocyano-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-isocyano-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H9NO2 It is characterized by the presence of an isocyano group (-N≡C) attached to a phenylprop-2-enoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-isocyano-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-phenylprop-2-enoate with an isocyanide reagent under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, facilitating the nucleophilic attack of the isocyanide on the carbonyl carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or other advanced techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-isocyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The isocyano group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-isocyano-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which methyl 2-isocyano-3-phenylprop-2-enoate exerts its effects depends on the specific reactions it undergoes. The isocyano group is highly reactive, allowing it to participate in various chemical transformations. These reactions often involve nucleophilic attack on the isocyano carbon, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-phenylprop-2-enoate: Lacks the isocyano group, making it less reactive in certain types of reactions.
Methyl 2-isocyano-3-methylprop-2-enoate: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.
Ethyl 2-isocyano-3-phenylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its physical and chemical properties.
Uniqueness
Methyl 2-isocyano-3-phenylprop-2-enoate is unique due to the presence of both an isocyano group and a phenylprop-2-enoate structure. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
76202-88-5 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl 2-isocyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-8H,2H3 |
InChI-Schlüssel |
ZSLGIUUGLBMAML-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


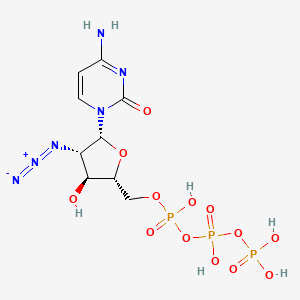
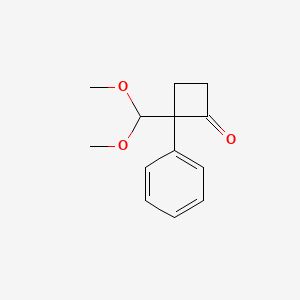

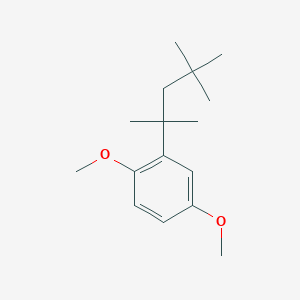
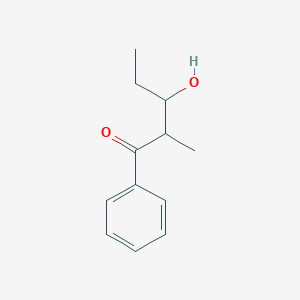
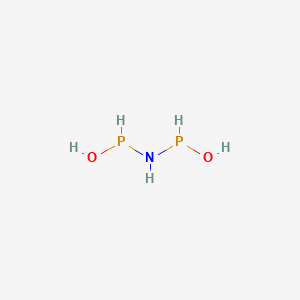
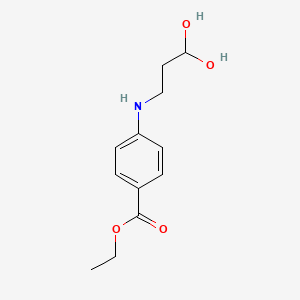
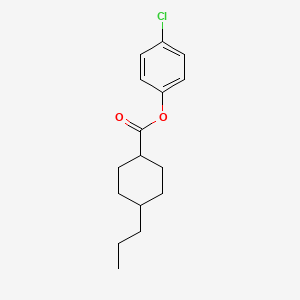
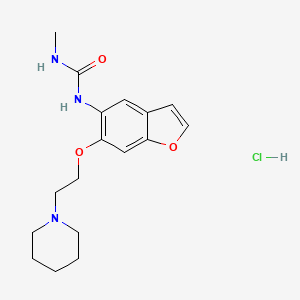
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
